1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Patterns
¹H NMR :
- δ 1.2–1.8 ppm (multiplet) : Protons on the propylamino chain (CH$$_2$$ groups).
- δ 2.3 ppm (singlet) : N(CH$$3$$)$$2$$ protons, deshielded by the electron-withdrawing nitrogen.
- δ 3.5 ppm (broad) : Hydroxyl proton, exchange-broadened due to hydrogen bonding.
¹³C NMR :
- δ 70–85 ppm : Fluorinated carbons (CF$$2$$, CF$$3$$), exhibiting splitting from $$^{1}J_{C-F}$$ coupling (~250–300 Hz).
- δ 55 ppm : Quaternary carbon bearing the hydroxyl group.
¹⁹F NMR :
Mass Spectrometric Fragmentation Pathways
Infrared (IR) Vibrational Signatures
- 3350 cm$$^{-1}$$ : O–H stretch (hydrogen-bonded).
- 2850–2950 cm$$^{-1}$$ : C–H stretches from methyl and propyl groups.
- 1150–1250 cm$$^{-1}$$ : Intense C–F stretching vibrations.
- 1650 cm$$^{-1}$$ : N–H bending (tertiary amine).
Properties
CAS No. |
73353-26-1 |
|---|---|
Molecular Formula |
C17H19F19N2O |
Molecular Weight |
628.31 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol |
InChI |
InChI=1S/C17H19F19N2O/c1-38(2)5-3-4-37-7-8(39)6-9(18,19)11(21,22)13(25,26)15(29,30)14(27,28)12(23,24)10(20,16(31,32)33)17(34,35)36/h8,37,39H,3-7H2,1-2H3 |
InChI Key |
GCGAKPKICKLLED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Perfluoroalkyl Chain
The perfluoroalkyl chain is introduced through reactions involving perfluorinated reagents such as perfluorooctyl iodide or bromide:
Step 2: Amination
Dimethylaminopropylamine is reacted with the fluorinated intermediate to form the aminopropyl group:
Step 3: Hydroxylation
The hydroxyl group is introduced via:
- Reduction of a ketone intermediate using agents like lithium aluminum hydride (LiAlH4).
- Alternatively, hydroxylation can be achieved through catalytic oxidation using oxygen sources like hydrogen peroxide.
Reaction Conditions
| Reaction Step | Temperature Range | Pressure | Catalyst/Agent | Solvent |
|---|---|---|---|---|
| Perfluoroalkylation | 50–100°C | Atmospheric | Palladium/Nickel | THF |
| Amination | Room temperature | Atmospheric | Sodium cyanoborohydride | DMF |
| Hydroxylation | -78°C to Room Temp | Atmospheric | LiAlH4 | Ether |
Purification Techniques
Post-synthesis purification is crucial due to the complexity of fluorinated compounds:
- Distillation : Used for separating volatile impurities.
- Recrystallization : Applied to isolate the pure compound from solvents like ethanol.
- Chromatography : High-performance liquid chromatography (HPLC) ensures high purity levels.
Challenges in Synthesis
The preparation of this compound faces challenges such as:
- High reactivity of fluorinated intermediates requiring precise control over reaction conditions.
- Difficulty in achieving selective hydroxylation without over-reduction.
- Environmental concerns due to the use of fluorinated reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their stability and hydrophobicity.
Biology: Employed in the study of biological membranes and proteins due to its ability to interact with lipid bilayers.
Medicine: Investigated for potential use in drug delivery systems, where its hydrophobic nature can help in the encapsulation and transport of hydrophobic drugs.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorinated chain can insert into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, the compound may interact with proteins and enzymes, altering their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of fluorinated amines and alcohols with varying chain lengths, fluorine substitution patterns, and functional groups. Below is a detailed comparison:
Fluorinated Amines
- 3-(Perfluorooctyl)propylamine (CAS 139175-50-1):
- Structure : Shorter perfluorinated chain (heptadecafluoro vs. hexadecafluoro) and lacks a hydroxyl group.
- Properties : Higher thermal stability due to fewer polar groups but reduced solubility in polar solvents compared to the target compound .
- Applications : Primarily used as a fluorosurfactant or surface modifier in coatings.
Fluorinated Alcohols with Dimethylaminopropylamino Groups
- 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,10,11,11,12,12,13,13,14,15,15,15-icosafluoro-12-(trifluoromethyl)tridecan-1-ol (): Structure: Longer fluorinated chain (icosafluoro, 20 fluorine atoms) and additional trifluoromethyl group at position 12.
Ethoxycarbonyl/Benzyloxycarbonylamino Fluorinated Compounds
- 2(S)-[(Ethoxycarbonylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-phenyl-undecan-3-one (): Structure: Contains a ketone and ethoxycarbonylamino group instead of a hydroxyl and dimethylamino group. Applications: Used as chiral auxiliaries in asymmetric synthesis due to stereochemical control imparted by fluorinated regions .
Data Table: Key Structural and Functional Differences
Research Findings and Implications
- Fluorine Substitution : Increasing fluorine content correlates with enhanced thermal and chemical stability but may reduce solubility in aqueous media. The target compound’s hexadecafluoro backbone balances hydrophobicity and processability .
- Functional Group Reactivity: The dimethylaminopropylamino group enables pH-responsive behavior, distinguishing it from inert perfluorinated amines like 3-(Perfluorooctyl)propylamine .
- Biomedical Potential: Fluorinated alcohols with hydroxyl groups (e.g., the target compound) show promise in drug delivery systems due to their amphiphilic nature, unlike purely fluorinated amines .
Biological Activity
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol is a complex organic compound characterized by its unique fluorinated structure and functional groups. This compound has garnered attention due to its potential biological activities and applications in various fields including pharmacology and biochemistry.
- Molecular Formula : C19H19F23N2O
- Molecular Weight : 728.3 g/mol
- CAS Number : 94159-83-8
- IUPAC Name : 1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-12-(trifluoromethyl)tridecan-1-ol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the dimethylamino group enhances its lipophilicity and facilitates membrane penetration. The amino groups are capable of forming hydrogen bonds and ionic interactions with enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
- Antitumor Potential : Investigations into its anticancer effects have shown promising results in vitro.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties that warrant further exploration.
Antimicrobial Studies
A study published in Molecules examined the antimicrobial efficacy of fluorinated compounds similar to the one . It was found that modifications in the fluorinated chain length significantly affected the antimicrobial activity against various bacterial strains.
Antitumor Activity
In a study focused on structure–activity relationships (SAR), researchers synthesized several analogues of this compound and evaluated their cytotoxicity against cancer cell lines. The results demonstrated that specific structural modifications enhanced antitumor activity while maintaining low cytotoxicity towards normal cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Original Compound | 25 | HeLa |
| Modified Compound A | 15 | HeLa |
| Modified Compound B | 30 | MCF-7 |
Neuroprotective Effects
Research published in Neuropharmacology indicated that compounds with similar structures could inhibit neuroinflammation and protect neuronal cells from oxidative stress. Further studies are needed to confirm these effects for the specific compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
